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Introduction
Keverprazan, also referred to as "P-CAB agent 2," is a novel, orally active potassium-

competitive acid blocker (P-CAB) that has demonstrated potent and sustained inhibition of

gastric acid secretion. This technical guide provides an in-depth overview of the early-phase

research on Keverprazan, summarizing key quantitative data from preclinical and clinical

studies, detailing experimental methodologies, and visualizing core mechanisms and

workflows. This document is intended to serve as a comprehensive resource for researchers,

scientists, and professionals involved in drug development in the field of acid-related

gastrointestinal disorders.

Mechanism of Action
Keverprazan is a member of the P-CAB class of drugs, which act by competitively and

reversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells. Unlike proton

pump inhibitors (PPIs), which require activation in an acidic environment and bind irreversibly,

P-CABs can inhibit the proton pump without the need for acid activation, leading to a more

rapid onset of action.
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In preclinical studies, Keverprazan has been shown to be a potent inhibitor of H+/K+-ATPase

with an IC50 value of less than 100 nM. It exhibits selectivity for the gastric proton pump and

has been observed to inhibit histamine-induced gastric acid secretion without causing acute

toxicity. An in-vitro study on the hERG potassium channel reported an IC50 value of 18.69 μM.

Quantitative Data from Early-Phase Clinical Trials
The following tables summarize the key pharmacokinetic (PK) and pharmacodynamic (PD)

data from Phase I and Phase II clinical trials of Keverprazan.

Table 1: Pharmacokinetic Parameters of Single
Ascending Doses of Keverprazan in Healthy Volunteers
(Phase Ia)

Dose Tmax (h)
Cmax
(ng/mL)

AUC
(ng·h/mL)

t1/2 (h) CL/F (L/h)

5 mg 1.25 - 1.75 - - 6.00 - 7.17 88.8 - 198

10 mg 1.25 - 1.75 - - 6.00 - 7.17 88.8 - 198

20 mg 1.25 - 1.75 - - 6.00 - 7.17 88.8 - 198

40 mg 1.25 - 1.75 - - 6.00 - 7.17 88.8 - 198

60 mg 1.25 - 1.75 - - 6.00 - 7.17 88.8 - 198

Cmax and AUC increased with the dose.[1]

Table 2: Pharmacodynamic Effect of Single Ascending
Doses of Keverprazan in Healthy Volunteers (Phase Ia)
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Dose
Intragastric pH >5 Holding Time Ratio
(HTR) over 24h (%)

5 mg 7.9 ± 8.1

10 mg 26.2 ± 22.8

20 mg 80.2 ± 8.8

40 mg 88.1 ± 8.6

60 mg 93.0 ± 1.7

30 mg Lansoprazole 57.1 ± 26.4

The intragastric pH >5 HTR increased with the dose, reaching a plateau at 20 mg.[1]

Table 3: Effect of Food on Keverprazan
Pharmacokinetics (Phase Ib)

Parameter
Geometric Mean Ratio (90% CI) (Fed vs.
Fasting)

Cmax 126.8% (109.0% - 147.5%)

AUC0-∞ 134.9% (123.8% - 146.9%)

Table 4: Pharmacokinetic Parameters of Multiple Doses
of Keverprazan in Healthy Volunteers (Phase Ic, Day 7)

Dose Tmax (h) Cmax (ng/mL) t1/2 (h)

20 mg 1.25 - 3.0 43.1 6.23

40 mg 1.25 - 3.0 93.2 7.01

A steady-state in exposure was generally reached after 7 days of treatment with no apparent

accumulation.[2][3][4]
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Table 5: Pharmacodynamic Effect of Multiple Doses of
Keverprazan in Healthy Volunteers (Phase Ic)

Treatment
Intragastric pH >5 HTR
over 24h (%) - Day 1

Intragastric pH >5 HTR
over 24h (%) - Day 7

20 mg Keverprazan 84.4 97.4

40 mg Keverprazan 84.5 100.0

20 mg Vonoprazan 79.1 99.0

The intragastric pH >5 HTR of keverprazan reached a plateau at 20 mg.[2][3][4]

Table 6: Efficacy of Keverprazan in Patients with
Duodenal Ulcer (Phase II)

Treatment Group
Duodenal Ulcer Healing
Rate at Week 4 (%)

Duodenal Ulcer Healing
Rate at Week 6 (%)

20 mg Keverprazan 87.27 96.36

30 mg Keverprazan 90.16 98.36

30 mg Lansoprazole 79.69 92.19

Keverprazan was effective and non-inferior to lansoprazole in healing duodenal ulcers.[5]

Table 7: Safety and Tolerability of Keverprazan in Early-
Phase Trials
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Study Phase
Keverprazan
Adverse Event
Rate

Placebo/Comparat
or Adverse Event
Rate

Notes

Phase Ia (SAD)
32.50% (13/40

subjects)

37.50% (Placebo),

50.00%

(Lansoprazole)

All adverse events

were mild.[1]

Phase Ic (MAD)
56.25% (9/16

subjects)

50.00% (Placebo),

50.00% (Vonoprazan)

Adverse events were

mild, with one

moderate abdominal

pain leading to

withdrawal. No

serious adverse

events occurred.[2][3]

[4]

Phase II (DU)

Lower than 30 mg

Lansoprazole and 30

mg Keverprazan

groups (p<0.05)

-

The incidence of

adverse events in the

20 mg keverprazan

group was

significantly lower.[5]

Experimental Protocols
Phase Ia: Single Ascending Dose Study in Healthy
Chinese Subjects

Study Design: A randomized, placebo- and positive-controlled, dose-escalated Phase Ia trial.

[1]

Participants: Healthy Chinese subjects.[1]

Dosing: Subjects were enrolled in sequential dose groups of 5 mg, 10 mg, 20 mg, 40 mg,

and 60 mg of Keverprazan. Within each dose group, subjects were randomized to receive a

single oral dose of Keverprazan (n=8), lansoprazole 30 mg (n=2), or placebo (n=2).[1]

Assessments:
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Pharmacokinetics: Blood samples were collected at predefined time points to determine

plasma concentrations of Keverprazan and calculate PK parameters including Tmax,

Cmax, AUC, t1/2, and CL/F.[1]

Pharmacodynamics: Intragastric pH was monitored continuously over a 24-hour period to

determine the percentage of time the pH remained above 5 (pH >5 HTR).[1]

Safety: Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory

tests were monitored throughout the study.[1]

Phase Ib: Food-Effect Study in Healthy Subjects
Study Design: A randomized, open-label, two-period, two-sequence crossover study.

Participants: Healthy subjects.

Procedure: Subjects received a single oral dose of Keverprazan under both fasting and fed

(high-fat meal) conditions, with a washout period between treatments.

Assessments:

Pharmacokinetics: Serial blood samples were collected to determine the effect of food on

the Cmax and AUC of Keverprazan.

Phase Ic: Multiple Ascending Dose Study in Healthy
Adults

Study Design: A randomized, positive- and placebo-controlled Phase Ic trial.[3]

Participants: Twenty-six healthy adults.[3]

Dosing: Subjects were randomized to receive daily oral doses of 20 mg Keverprazan (n=8),

40 mg Keverprazan (n=8), placebo (n=6), or 20 mg vonoprazan (n=4) for 7 consecutive

days.[3]

Assessments:
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Pharmacokinetics: Blood samples were collected on day 1 and day 7 to determine plasma

concentrations and assess for drug accumulation.[3]

Pharmacodynamics: 24-hour intragastric pH monitoring was performed on day 1 and day

7 to evaluate the acid-suppressing effect.[3]

Safety: Comprehensive safety monitoring was conducted throughout the study.[3]

Phase II: Efficacy and Safety Study in Patients with
Duodenal Ulcer

Study Design: A randomized, double-blind, double-dummy, multicenter, parallel-controlled

study.[5]

Participants: Patients with endoscopically confirmed active duodenal ulcers.[5]

Dosing: A total of 180 subjects were randomized to receive either 20 mg Keverprazan, 30 mg

Keverprazan, or 30 mg lansoprazole once daily for 4 to 6 weeks.[5]

Assessments:

Efficacy: The primary endpoint was the duodenal ulcer healing rate at week 6, as

confirmed by endoscopy. The healing rate at week 4 was a secondary endpoint.

Safety: The incidence of adverse events was monitored and compared between the

treatment groups.[5]

Mandatory Visualizations
Signaling Pathway of Keverprazan
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Caption: Mechanism of action of Keverprazan on the gastric proton pump.
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Caption: Workflow of the Phase Ia single ascending dose clinical trial.

Logical Relationship: Keverprazan's Therapeutic Effect
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Caption: Logical cascade of Keverprazan's therapeutic effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Keverprazan, a novel potassium-competitive acid blocker: Single ascending dose safety,
tolerability, pharmacokinetics, pharmacodynamics and food effect in healthy subjects -
PubMed [pubmed.ncbi.nlm.nih.gov]

2. S-EPMC10582672 - Keverprazan, a novel potassium-competitive acid blocker: Multiple
oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects.
- OmicsDI [omicsdi.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b10856439?utm_src=pdf-body-img
https://www.benchchem.com/product/b10856439?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/37666458/
https://pubmed.ncbi.nlm.nih.gov/37666458/
https://pubmed.ncbi.nlm.nih.gov/37666458/
https://www.omicsdi.org/dataset/biostudies-literature/S-EPMC10582672
https://www.omicsdi.org/dataset/biostudies-literature/S-EPMC10582672
https://www.omicsdi.org/dataset/biostudies-literature/S-EPMC10582672
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Keverprazan, a novel potassium‐competitive acid blocker: Multiple oral doses safety,
tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Efficacy of keverprazan for duodenal ulcer: A phase II randomized, double-blind, parallel-
controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Early-Phase Research on Keverprazan (P-CAB agent
2): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10856439#early-phase-research-on-p-cab-agent-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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